Benzyl(dodecyl)methylsulfanium chloride Benzyl(dodecyl)methylsulfanium chloride
Brand Name: Vulcanchem
CAS No.: 56912-64-2
VCID: VC19573865
InChI: InChI=1S/C20H35S.ClH/c1-3-4-5-6-7-8-9-10-11-15-18-21(2)19-20-16-13-12-14-17-20;/h12-14,16-17H,3-11,15,18-19H2,1-2H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C20H35ClS
Molecular Weight: 343.0 g/mol

Benzyl(dodecyl)methylsulfanium chloride

CAS No.: 56912-64-2

Cat. No.: VC19573865

Molecular Formula: C20H35ClS

Molecular Weight: 343.0 g/mol

* For research use only. Not for human or veterinary use.

Benzyl(dodecyl)methylsulfanium chloride - 56912-64-2

Specification

CAS No. 56912-64-2
Molecular Formula C20H35ClS
Molecular Weight 343.0 g/mol
IUPAC Name benzyl-dodecyl-methylsulfanium;chloride
Standard InChI InChI=1S/C20H35S.ClH/c1-3-4-5-6-7-8-9-10-11-15-18-21(2)19-20-16-13-12-14-17-20;/h12-14,16-17H,3-11,15,18-19H2,1-2H3;1H/q+1;/p-1
Standard InChI Key PKFHWYATRRWVSF-UHFFFAOYSA-M
Canonical SMILES CCCCCCCCCCCC[S+](C)CC1=CC=CC=C1.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Benzyl(dodecyl)methylsulfanium chloride is systematically named benzyl-dodecyl-methylsulfanium chloride under IUPAC nomenclature . Its structure comprises:

  • A dodecyl chain (C12H25\text{C}_{12}\text{H}_{25}) providing hydrophobic character.

  • A methyl group (CH3\text{CH}_3) and benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) attached to a sulfur atom.

  • A chloride ion (Cl\text{Cl}^-) balancing the positive charge on the sulfonium center.

The canonical SMILES representation is CCCCCCCCCCCC[S+](C)CC1=CC=CC=C1.[Cl-], and its InChIKey is PKFHWYATRRWVSF-UHFFFAOYSA-M.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.56912-64-2
Molecular FormulaC20H35ClS\text{C}_{20}\text{H}_{35}\text{ClS}
Molecular Weight343.0 g/mol
XLogP38.0 (estimated)
Rotatable Bond Count13
Topological Polar Surface Area1 Ų

Physicochemical Properties

Solubility and Stability

As a cationic surfactant, benzyl(dodecyl)methylsulfanium chloride is expected to exhibit:

  • High solubility in polar solvents (e.g., water, ethanol) due to ionic character .

  • Limited solubility in nonpolar media (e.g., hexane), attributed to the charged sulfonium center.

  • pH-dependent stability, with degradation likely under strongly alkaline conditions via Hoffman elimination .

Surface Activity and Critical Micelle Concentration (CMC)

While experimental CMC values are absent, analog QACs like benzalkonium chloride (C21H38NCl\text{C}_{21}\text{H}_{38}\text{NCl}) exhibit CMCs of 0.1–1.0 mM . The longer dodecyl chain in benzyl(dodecyl)methylsulfanium chloride may lower its CMC, enhancing surfactant efficiency.

Applications and Functional Mechanisms

Biocidal Activity

Sulfonium salts disrupt microbial membranes via electrostatic interactions with negatively charged phospholipids, causing leakage of cellular contents . Compared to QACs like benzalkonium chloride, sulfonium compounds may offer broader pH tolerance due to sulfur’s lower electronegativity.

Table 2: Comparative Biocidal Efficacy*

CompoundTarget MicroorganismsEffective Concentration
Benzyl(dodecyl)methylsulfanium chlorideGram+/− bacteriaNot reported
Benzalkonium chlorideBroad-spectrum0.01–0.1% w/v
Benzododecinium chlorideFungi, viruses0.05–0.2% w/v
*Data extrapolated from structural analogs .

Phase-Transfer Catalysis

The compound’s amphiphilic structure enables shuttling of reactants between immiscible phases in organic synthesis. For instance, it could facilitate nucleophilic substitutions by transferring anions (e.g., Cl\text{Cl}^-) into organic phases.

Comparison with Quaternary Ammonium Compounds (QACs)

Structural and Functional Divergence

Replacing nitrogen with sulfur alters key properties:

PropertySulfonium SaltsQACs
Central AtomSulfur (S+\text{S}^+)Nitrogen (N+\text{N}^+)
Bond PolarityLower electronegativityHigher electronegativity
pH StabilityStable in acidic conditionsDegrades at high pH
Biocidal EfficiencyModerateHigh

Advantages of Sulfonium Salts

  • Reduced corrosivity toward metals compared to QACs.

  • Enhanced compatibility with anionic surfactants due to weaker charge density.

Future Research Directions

  • Empirical determination of CMC, antimicrobial efficacy, and toxicological endpoints.

  • Formulation studies for disinfectants or nanoemulsions.

  • Environmental impact assessments to evaluate biodegradability and ecotoxicity.

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